S-Metoprolol sorbate
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Overview
Description
S-Metoprolol sorbate is a selective beta-1 adrenergic receptor blocker used primarily in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. It is the S-enantiomer of metoprolol, which means it is one of the two mirror-image forms of the compound. The S-enantiomer is often preferred due to its higher efficacy and lower side effect profile compared to the R-enantiomer .
Preparation Methods
Synthetic Routes and Reaction Conditions
S-Metoprolol sorbate can be synthesized through a chemoenzymatic process. One common method involves the kinetic resolution of racemic metoprolol using Candida antarctica lipase B. This enzyme selectively reacts with one enantiomer, allowing for the isolation of the S-enantiomer with high enantiomeric excess .
Another method involves the preparation of (S)-5-hydroxymethyl-3-isopropyloxazolidin-2-one sulfonic acid ester, which is then reacted with 4-(2-methoxyethyl)phenol. The resulting intermediate is hydrolyzed to yield S-Metoprolol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemoenzymatic synthesis due to its efficiency and high yield. The process is optimized to ensure high enantiomeric purity and involves stringent control of reaction conditions such as temperature, pH, and enzyme concentration .
Chemical Reactions Analysis
Types of Reactions
S-Metoprolol sorbate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, particularly at the secondary alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride can be used as a reducing agent.
Substitution: Nucleophiles such as sodium methoxide can be used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized metabolites, which are often less active than the parent compound .
Scientific Research Applications
S-Metoprolol sorbate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of enantioselective synthesis and chiral resolution.
Biology: It is used to study the effects of beta-blockers on cellular signaling pathways.
Medicine: It is extensively researched for its therapeutic effects in cardiovascular diseases, including its role in reducing mortality after myocardial infarction.
Industry: It is used in the formulation of various pharmaceutical products
Mechanism of Action
S-Metoprolol sorbate exerts its effects by selectively binding to and antagonizing beta-1 adrenergic receptors in the heart. This inhibition decreases cardiac output by producing negative chronotropic (heart rate) and inotropic (force of contraction) effects. It does not significantly affect beta-2 receptors, which are found in the lungs and other tissues .
Comparison with Similar Compounds
Similar Compounds
Atenolol: Another beta-1 selective blocker, but with a longer half-life.
Bisoprolol: Similar in selectivity but has a higher affinity for beta-1 receptors.
Nebivolol: A beta-blocker with additional vasodilatory properties due to nitric oxide release
Uniqueness
S-Metoprolol sorbate is unique due to its high selectivity for beta-1 receptors and its favorable pharmacokinetic profile, which includes a relatively short half-life and rapid onset of action. This makes it particularly useful in acute settings where rapid control of heart rate and blood pressure is required .
Properties
CAS No. |
111337-50-9 |
---|---|
Molecular Formula |
C21H33NO5 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(2E,4E)-hexa-2,4-dienoic acid;(2S)-1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C15H25NO3.C6H8O2/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;1-2-3-4-5-6(7)8/h4-7,12,14,16-17H,8-11H2,1-3H3;2-5H,1H3,(H,7,8)/b;3-2+,5-4+/t14-;/m0./s1 |
InChI Key |
DDMRAMQZWNVBGH-OHPIFWSUSA-N |
Isomeric SMILES |
C/C=C/C=C/C(=O)O.CC(C)NC[C@@H](COC1=CC=C(C=C1)CCOC)O |
Canonical SMILES |
CC=CC=CC(=O)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O |
Origin of Product |
United States |
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